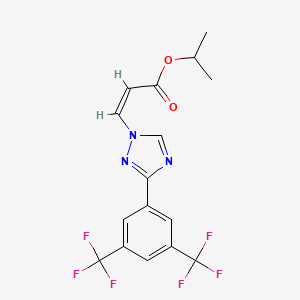

(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Overview

Description

The compound is a derivative of 3,5-Bis(trifluoromethyl)phenyl . Compounds with this structure have been studied for their potential as growth inhibitors of drug-resistant bacteria .

Synthesis Analysis

The synthesis of similar compounds, such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives , has been reported . These compounds were synthesized as potential growth inhibitors of planktonic Gram-positive bacteria .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, amino-functionalized model surfaces were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3,5-Bis(trifluoromethyl)phenylacetic acid have been reported . It has a melting point of 121-123 °C and a boiling point of 227.7±35.0 °C .

Scientific Research Applications

Antibacterial Agents

Compounds with a 3,5-bis(trifluoromethyl)phenyl motif have been found to be potent growth inhibitors of drug-resistant bacteria . They have shown effectiveness against Enterococci and methicillin-resistant S. aureus (MRSA), which are among the most threatening bacterial pathogens .

Antimicrobial Studies

These compounds have been used in the design, synthesis, and antimicrobial studies of novel pyrazole derivatives . Most of the synthesized compounds have shown to inhibit the growth of planktonic Gram-positive bacteria .

Drug Development

The trifluoromethyl (–CF3) group strategically placed on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds . This makes them potential candidates for drug development.

Catalyst Development

Compounds with a 3,5-bis(trifluoromethyl)phenyl motif have been used extensively in promoting organic transformations . They are used ubiquitously in H-bond catalysts .

Organocatalysts

Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Biofilm Eradication

Some compounds with a 3,5-bis(trifluoromethyl)phenyl motif have shown potency against S. aureus biofilms . They have minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Safety and Hazards

Future Directions

The future directions for research on these types of compounds could include further exploration of their antimicrobial properties, particularly against drug-resistant bacteria . Additionally, their potential uses in other applications, such as in the development of new materials or in chemical reactions, could be investigated.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target polysulfides in lithium-sulfur batteries and have shown potent growth inhibitory effects on drug-resistant bacteria .

Mode of Action

The compound’s mode of action is likely related to its high electronegativity and large steric hindrance, which can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .

Biochemical Pathways

The compound may affect the biochemical pathways related to the shuttle effect of polysulfides in lithium-sulfur batteries . In the context of antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, leading to growth inhibition .

Pharmacokinetics

The compound’s high electronegativity and large steric hindrance suggest that it may have unique pharmacokinetic properties that contribute to its bioavailability and efficacy .

Result of Action

The compound’s action results in the suppression of the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . In the context of antimicrobial activity, it results in the inhibition of bacterial growth .

properties

IUPAC Name |

propan-2-yl (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFCPULKUGRNE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)

![[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B3098241.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)

amine](/img/structure/B3098324.png)

![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)